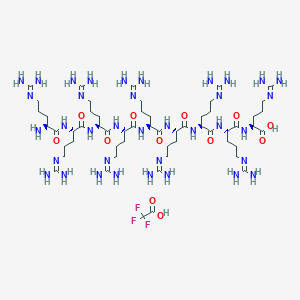
4-Ethylcyclohexanamine
Vue d'ensemble
Description
4-Ethylcyclohexanamine, also known as 4-ethylcyclohexylamine or 4-ECA, is a cyclic amine compound with the molecular formula C8H17N. It is a colorless liquid with a faint odor, and it is commonly used in scientific research for its unique properties. In
Applications De Recherche Scientifique
Analytical Profiling and Biological Matrix Analysis :
- A study characterizing three psychoactive arylcyclohexylamines, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, utilized gas chromatography and mass spectrometry for analytical profiling. The research developed a method for qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor (De Paoli et al., 2013).
Neurochemical Profile Indicative of Antidepressant Activity :
- The neurochemical profile of a novel compound, Wy-45,030, an ethyl cyclohexanol derivative, showed properties predictive of antidepressant activity. It inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, indicating potential as an antidepressant without the side-effects common to tricyclic therapy (Muth et al., 1986).
Synthesis and Characterization of Arylcyclohexylamines :
- Research on the synthesis of fifteen N-alkyl-arylcyclohexylamines described their analytical characterizations. This included analysis through various methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These compounds are perceived as ketamine-like dissociative substances (Wallach et al., 2016).
Exploration of the Role of Ethylene in Plants :
- Studies on compounds like 1-methylcyclopropene have examined their action, application, and effects on ethylene inhibition in plants. These investigations aid in understanding the role of ethylene in plants and its effects on a range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).
Microwave Synthesis of Cyclohexane Derivatives :
- An improved procedure for the synthesis of Ethyl I,3-cyclohexadien-1-carboxylate using microwave activation was described. This compound has applications in Diels-Alder reactions, synthesizing aromatic esters, and preparing biologically interesting molecules (Tesson & Deshayes, 2000).
Effects of 1-MCP on Fruits and Vegetables :
- The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), was studied for its effects on fruits and vegetables. This research helps in understanding the role of ethylene in ripening and senescence, and its commercial technology to improve product quality (Watkins, 2006).
Antimicrobial Properties of Cyclohexane Derivatives :
- A study on the synthesis and antibacterial/antifungal properties of a cyclohexane tosyloxyimine derivative demonstrated its potential as an antimicrobial agent. The compound showed significant activity against Gram-negative bacteria (Shoaib, 2019).
Antidepressant Activity of Cyclohexyl Derivatives :
- Research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives indicated their ability to inhibit rat brain imipramine receptor binding and synaptosomal uptake of neurotransmitters, pointing to potential antidepressant activity (Yardley et al., 1990).
Structural Study of Organometallic Compounds :
- A structural study of bis(triorganotin(IV)) esters of 4-ketopimelic acid, including cyclohexyl and ethyl derivatives, was conducted using IR, NMR, and X-ray crystallography. The compounds showed varying structures in solution and solid state (Chalupa et al., 2006).
Propriétés
IUPAC Name |
4-ethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCKANHUYSABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946572 | |
| Record name | 4-Ethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23775-39-5, 42195-97-1 | |
| Record name | 4-Ethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6592731.png)



